
(1Z)-(4-Chlorophenyl)-N'-(4-methylphenyl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-(4-Chlorophenyl)-N’-(4-methylphenyl)ethanimidamide is an organic compound characterized by the presence of a chlorophenyl group and a methylphenyl group attached to an ethanimidamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-(4-Chlorophenyl)-N’-(4-methylphenyl)ethanimidamide typically involves the reaction of 4-chlorobenzaldehyde with 4-methylaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imine intermediate, which is subsequently reduced to yield the desired ethanimidamide compound. Common reagents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .
Industrial Production Methods
On an industrial scale, the production of (1Z)-(4-Chlorophenyl)-N’-(4-methylphenyl)ethanimidamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1Z)-(4-Chlorophenyl)-N’-(4-methylphenyl)ethanimidamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) in basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
(1Z)-(4-Chlorophenyl)-N’-(4-methylphenyl)ethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1Z)-(4-Chlorophenyl)-N’-(4-methylphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpropiophenone: An aromatic ketone with similar structural features, used as an intermediate in organic synthesis.
Mephedrone (4-MMC): A synthetic cathinone with structural similarities, known for its psychoactive effects.
Uniqueness
(1Z)-(4-Chlorophenyl)-N’-(4-methylphenyl)ethanimidamide is unique due to its specific combination of chlorophenyl and methylphenyl groups, which confer distinct chemical and biological properties. Unlike other similar compounds, it has shown potential in various scientific research applications, making it a valuable compound for further investigation .
Propriétés
Numéro CAS |
121513-80-2 |
|---|---|
Formule moléculaire |
C15H15ClN2 |
Poids moléculaire |
258.74 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N'-(4-methylphenyl)ethanimidamide |
InChI |
InChI=1S/C15H15ClN2/c1-11-2-8-14(9-3-11)18-15(17)10-12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H2,17,18) |
Clé InChI |
DQLVSIBEMKOWEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C(CC2=CC=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


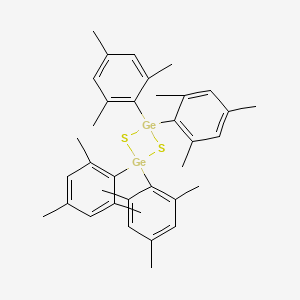
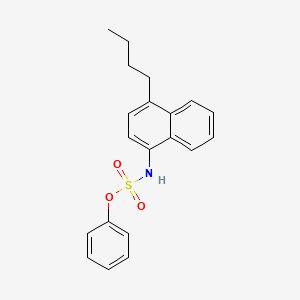
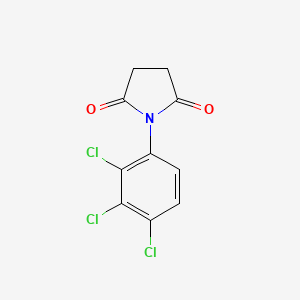
![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)
methanone](/img/structure/B14304413.png)
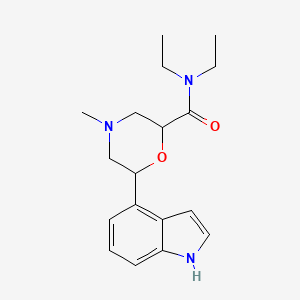
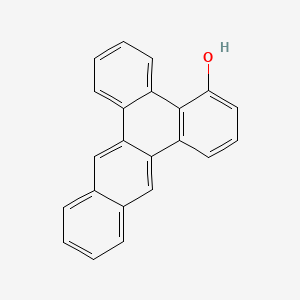
![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)
![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
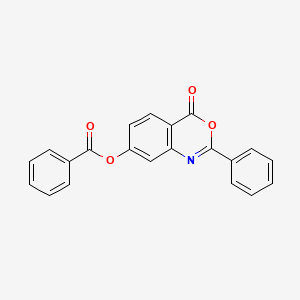
![1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one](/img/structure/B14304449.png)
![2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid](/img/structure/B14304456.png)
![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)
![Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate](/img/structure/B14304463.png)
